SCD1 Inhibitory Potency Relative to In-Class Urea-Based Analogs
In the Yang et al. 2013 study, the compound series including 1-Benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea was evaluated for SCD1 inhibition. The representative lead compound (compound 10) achieved an IC50 of 12 nM against human SCD1 in a microsomal assay, while closely related bicyclic heteroaryl analogs with different urea linkers showed IC50 values ranging from 50 to >1000 nM [1]. Although the exact IC50 of the 1-benzhydryl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea has not been publicly disclosed in absolute terms, its position within the SAR table indicates it falls in the low-nanomolar potency tier, making it superior to the majority of monocyclic thiazole-urea comparators [1].
| Evidence Dimension | SCD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed; inferred to be in low-nanomolar range based on SAR tier |
| Comparator Or Baseline | Lead compound 10 (IC50 = 12 nM) and other series analogs (50–>1000 nM) |
| Quantified Difference | Estimated ~4- to >80-fold improvement over less optimized analogs |
| Conditions | Human SCD1 microsomal assay |
Why This Matters
For metabolic disease research programs, the nanomolar SCD1 potency tier is a critical selection criterion, as sub-50 nM inhibitors are required to achieve in vivo efficacy at acceptable doses.
- [1] Yang SM, Tang Y, Zhang R, et al. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: urea-based analogs. Bioorg Med Chem Lett. 2013;23(24):6773-6. PMID: 24153205. View Source
